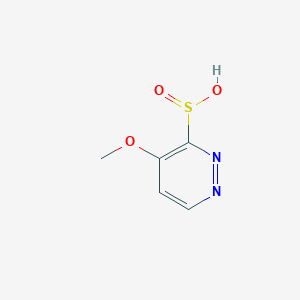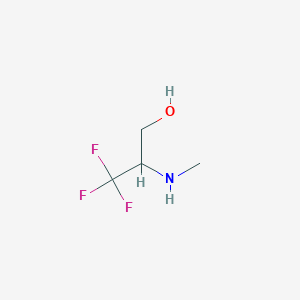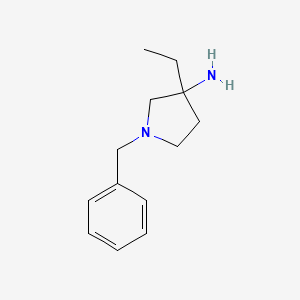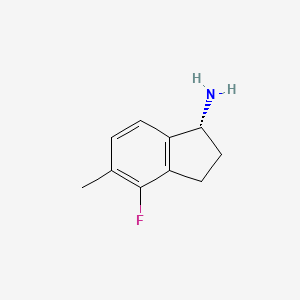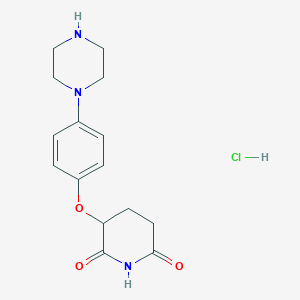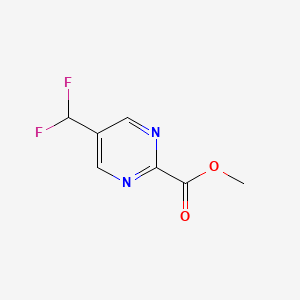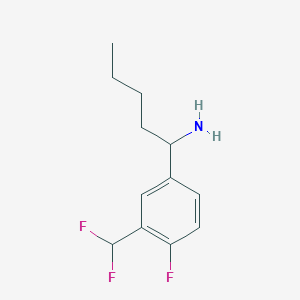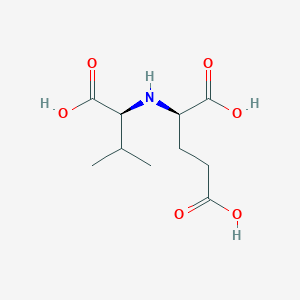
Valinopine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Valinopine involves synthetic routes that typically include the use of glutamic acid derivatives. The specific reaction conditions and industrial production methods are not well-documented in the available literature. it is known that the synthesis of such compounds often involves the use of protecting groups, coupling reagents, and purification techniques to achieve the desired product.
Analyse Des Réactions Chimiques
Valinopine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Valinopine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: It is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and as a research tool in industrial laboratories.
Mécanisme D'action
The mechanism of action of Valinopine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes involved in metabolic pathways, affecting their activity and function. The exact molecular targets and pathways are still under investigation, but it is believed to play a role in modulating enzyme activity and influencing metabolic processes.
Comparaison Avec Des Composés Similaires
Valinopine can be compared with other glutamic acid derivatives, such as:
Valinomycin: A naturally occurring dodecadepsipeptide used in the transport of potassium and as an antibiotic.
Glutamic Acid: A non-essential amino acid that plays a key role in cellular metabolism.
Glutamine: An amino acid that is important for protein synthesis and immune function.
This compound is unique due to its specific chemical structure and its presence in the exocarp of Malus domestica
Propriétés
Formule moléculaire |
C10H17NO6 |
|---|---|
Poids moléculaire |
247.24 g/mol |
Nom IUPAC |
(2R)-2-[[(1S)-1-carboxy-2-methylpropyl]amino]pentanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-5(2)8(10(16)17)11-6(9(14)15)3-4-7(12)13/h5-6,8,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,8+/m1/s1 |
Clé InChI |
OEZFTGUQNATVAL-SVRRBLITSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)N[C@H](CCC(=O)O)C(=O)O |
SMILES canonique |
CC(C)C(C(=O)O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


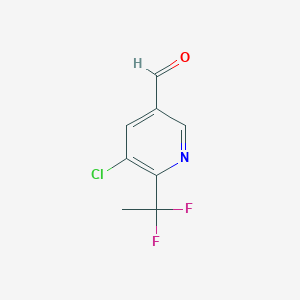
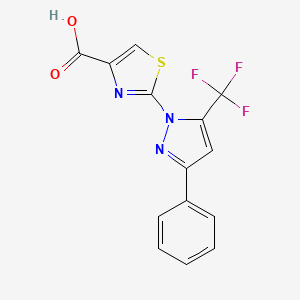
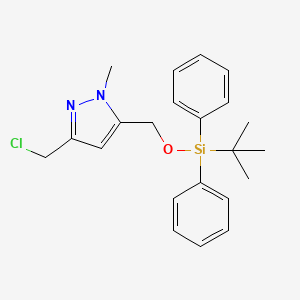
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)

